

Spectroscopic Profile of Tetracosyl Acetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tetracosyl acetate** (C26H52O2), a long-chain ester. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy profiles, including detailed experimental protocols and a generalized workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the mass, infrared, and nuclear magnetic resonance spectra of **Tetracosyl acetate**.

Mass Spectrometry (MS)

Mass spectrometry of **Tetracosyl acetate** provides crucial information about its molecular weight and fragmentation pattern, confirming its chemical structure. The data presented is consistent with electron ionization (EI) mass spectrometry.



m/z	Relative Intensity (%)	Assignment
43	100	[CH3CO]+ (Base Peak)
57	~80	[C4H9]+
97	~60	Alkyl fragment
Note:	Additional smaller peaks corresponding to successive losses of CnH2n+1 fragments are also observed.	
396.7	Low	[M]+ (Molecular Ion)

Data is interpreted from the NIST Mass Spectrometry Data Center.[1][2]

Infrared (IR) Spectroscopy

The infrared spectrum of **Tetracosyl acetate** exhibits characteristic absorption bands that are indicative of its ester functional group and long aliphatic chain. The following table lists the principal absorption peaks.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
2920 - 2850	Strong	C-H Stretch	Aliphatic (CH2, CH3)
1740	Strong, Sharp	C=O Stretch	Ester (Carbonyl)
1465	Medium	C-H Bend (Scissoring)	Alkane (CH2)
1375	Medium	C-H Bend (Rocking)	Alkane (CH3)
1240	Strong	C-O Stretch	Ester

This data is based on typical IR absorption frequencies for long-chain aliphatic esters.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy



The proton NMR spectrum of **Tetracosyl acetate** is characterized by signals corresponding to the protons in the acetate group and the long tetracosyl chain.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
4.05	Triplet	2H	-O-CH ₂ -
2.05	Singlet	3H	СН3-СО-
1.60	Multiplet	2H	-O-CH ₂ -CH ₂ -
1.25	Broad Singlet	~42H	-(CH2)21-
0.88	Triplet	ЗН	CH3-(CH2)22-

This data is based on typical ¹H NMR chemical shifts for long-chain alkyl acetates.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides detailed information about the carbon framework of **Tetracosyl acetate**.

Chemical Shift (δ, ppm)	Assignment
171.1	C=O (Ester Carbonyl)
64.4	-O-CH ₂ -
31.9 - 22.7	-(CH ₂) ₂₂ -
21.1	CH ₃ -CO-
14.1	CH3-(CH2)22-

This data is based on typical ¹³C NMR chemical shifts for long-chain alkyl acetates.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of long-chain esters like **Tetracosyl acetate** are provided below.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- Tetracosyl acetate sample (5-25 mg for ¹H, 50-100 mg for ¹³C)
- High-quality 5 mm NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Internal standard (e.g., Tetramethylsilane, TMS)
- Glass vial and Pasteur pipette

Procedure:

- Sample Preparation: Accurately weigh the Tetracosyl acetate sample into a clean glass vial.
- Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) containing TMS (0 ppm reference) to the vial.
- Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
- Using a Pasteur pipette with a cotton plug to filter out any particulate matter, carefully transfer the solution into the NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H spectrum using a sufficient number of scans to obtain a good signal-tonoise ratio. A relaxation delay of at least 5 times the longest T₁ is recommended for quantitative analysis.



- For the ¹³C spectrum, a larger number of scans and a longer acquisition time will be necessary due to the low natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Tetracosyl acetate**.

Materials:

- Tetracosyl acetate sample
- Fourier Transform Infrared (FTIR) spectrometer
- Salt plates (e.g., KBr or NaCl) or ATR accessory
- Spatula and pipette

Procedure (using Attenuated Total Reflectance - ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and water vapor.
- Sample Application: Place a small amount of the solid or liquid Tetracosyl acetate sample directly onto the ATR crystal.
- Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are coadded to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.



Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Tetracosyl acetate**.

Materials:

- Tetracosyl acetate sample
- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Appropriate solvent (e.g., hexane or ethyl acetate)
- Vials for sample preparation

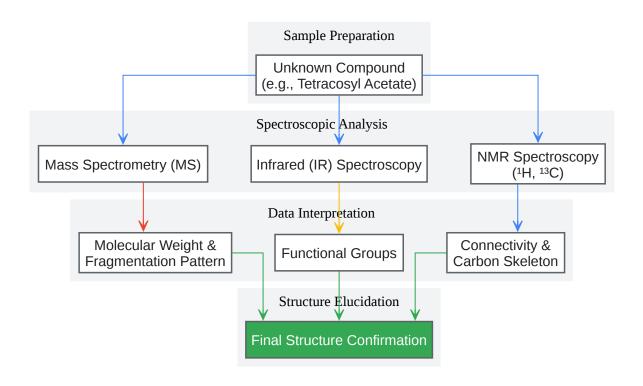
Procedure (using GC-MS with Electron Ionization - EI):

- Sample Preparation: Prepare a dilute solution of **Tetracosyl acetate** in a volatile organic solvent like hexane.
- Injection: Inject a small volume (e.g., $1 \mu L$) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas through the GC column, where it is separated from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like **Tetracosyl acetate**.





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Caption: General workflow for spectroscopic analysis.

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